1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}piperazine
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Overview
Description
1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}piperazine is a chemical compound characterized by the presence of a piperazine ring substituted with a 3,5-bis(trifluoromethyl)phenylmethyl group
Mechanism of Action
Mode of Action
It’s likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, given the presence of the 3,5-bis(trifluoromethyl)phenyl motif, which is ubiquitously used in H-bond catalysts .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. It’s important to note that safety measures should be taken when handling this compound, including wearing protective gloves, goggles, and clothing, and avoiding contact with skin and eyes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}piperazine typically involves the alkylation of piperazine with 3,5-bis(trifluoromethyl)benzyl chloride. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile . The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or other reducible groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of N-substituted piperazine derivatives
Scientific Research Applications
1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}piperazine has several scientific research applications:
Comparison with Similar Compounds
3,5-Bis(trifluoromethyl)phenyl isocyanate: Shares the trifluoromethyl-substituted phenyl group but differs in its functional group, leading to different reactivity and applications.
1-[3-(Trifluoromethyl)phenyl]piperazine: Similar structure but with only one trifluoromethyl group, resulting in different chemical and biological properties.
Uniqueness: 1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}piperazine is unique due to the presence of two trifluoromethyl groups, which significantly enhance its chemical stability, lipophilicity, and potential biological activity compared to similar compounds .
Properties
IUPAC Name |
1-[[3,5-bis(trifluoromethyl)phenyl]methyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F6N2/c14-12(15,16)10-5-9(6-11(7-10)13(17,18)19)8-21-3-1-20-2-4-21/h5-7,20H,1-4,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQAXGAWZSCESBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F6N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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